
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a derivative of 4-hydroxycoumarin, which is a scaffold for various biologically active compounds. The methoxy group and the methanesulfonate moiety suggest potential modifications that could impact the molecule's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. This method, applied to the synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), offers high yields, short reaction times, and low energy consumption, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of coumarin derivatives is typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, along with elemental analysis . These techniques would be essential in determining the structure of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate, ensuring the correct placement of functional groups and the overall molecular integrity.
Chemical Reactions Analysis
Methanesulfonic acid is not only a catalyst but also a key intermediate in the biogeochemical cycling of sulfur . Its role in the synthesis of complex organic molecules, such as the compound of interest, is crucial due to its stability and strong acidic nature. The methanesulfonate group in the compound could potentially be involved in various chemical reactions, including those catalyzed by methanesulfonate monooxygenase .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methanesulfonate groups. These groups could affect the compound's solubility, stability, and reactivity. The antiestrogenic activity of a related compound, which includes a methanesulfonic acid salt, suggests that the compound may also exhibit significant biological activity . The high binding affinity to estrogen receptors reported for the related compound indicates that the methanesulfonate group can play a critical role in the biological activity of these molecules .
Applications De Recherche Scientifique
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, illustrating the potential of these compounds in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions. This study demonstrates the strategic use of pH adjustments to achieve selective hydrolysis, a technique potentially applicable to the manipulation of complex molecules for pharmaceutical synthesis or material processing (L. Chan, B. Cox, & R. Sinclair, 2008).
Microwave-assisted Synthesis
Qi et al. (2014) reported on the microwave-assisted synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) using methanesulfonic acid as a catalyst. This efficient synthesis method highlights the role of methanesulfonic acid in facilitating rapid chemical reactions, contributing to energy-saving and environmentally friendly synthesis approaches in organic chemistry (Xan Qi, M. Xue, Xiao-Jun Sun, Yin-Xing Zhi, & Jian-Feng Zhou, 2014).
Metal-Organic Frameworks and Self-Assemblies
Research by Shankar et al. (2011) on the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands provides insights into the application of methanesulfonate derivatives in the development of novel materials. These materials, with their unique structural properties, have potential applications in catalysis, drug delivery, and gas storage (R. Shankar, Archana Jain, G. Kociok‐Köhn, & K. Molloy, 2011).
Antibacterial Effects and New Derivatives
The work by Behrami and Dobroshi (2019) on the antibacterial effects and synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds with methanesulfonate groups, underscores the potential biomedical applications of these chemical entities. This research indicates the possibility of developing novel antimicrobial agents based on the structural modification of methanesulfonate esters (A. Behrami & Florent Dobroshi, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-15-10-14(24-25(3,20)21)8-9-16(15)23-18(19)17(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYOJEGORNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

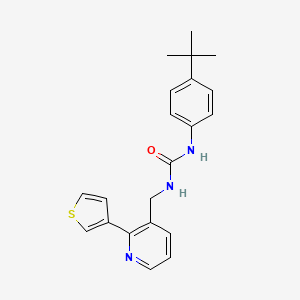


![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
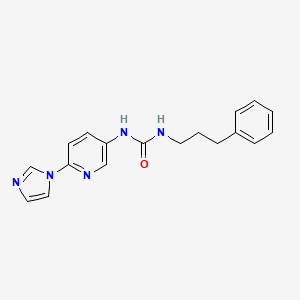

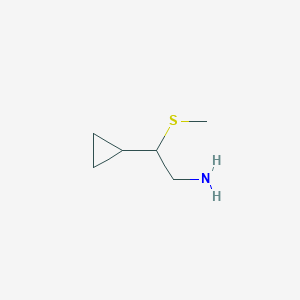
![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)
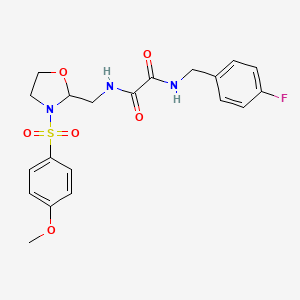
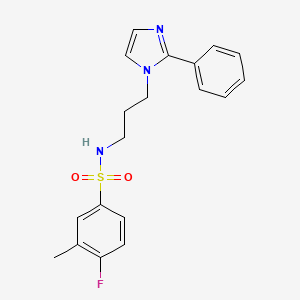
![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
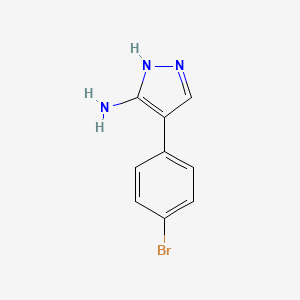
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)
